molecular formula C13H25ClN2O4 B13305711 N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride

Cat. No.: B13305711
M. Wt: 308.80 g/mol
InChI Key: WIAQYQLFSJINJF-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is a chemical compound that is commonly used in organic synthesis and medicinal chemistry. It is a derivative of alanine, an amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group is introduced by reacting alanine with di-tert-butyl dicarbonate under basic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the Boc-protected alanine reacts with piperidine .

Industrial Production Methods

Industrial production of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride follows similar synthetic routes but often employs more efficient and scalable methods.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride involves the protection and deprotection of the amino group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Properties

Molecular Formula

C13H25ClN2O4

Molecular Weight

308.80 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H/t10-;/m0./s1

InChI Key

WIAQYQLFSJINJF-PPHPATTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN1CCCCC1)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)O.Cl

Origin of Product

United States

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